molecular formula C11H21NO2 B8644936 methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate

methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate

Cat. No.: B8644936
M. Wt: 199.29 g/mol
InChI Key: NZJNVUCLKGDVSJ-UHFFFAOYSA-N
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Description

methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propionic acid ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate typically involves the esterification of 2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted esters from nucleophilic substitution.

Scientific Research Applications

methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid: The parent acid form of the ester.

    2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid ethyl ester: An ester with an ethyl group instead of a methyl group.

    2,2-Dimethyl-3-(piperidine-4-yl)-butanoic acid methyl ester: A similar compound with a butanoic acid ester group.

Uniqueness

methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its unique properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C11H21NO2/c1-11(2,10(13)14-3)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3

InChI Key

NZJNVUCLKGDVSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCNCC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-dimethyl-3-(N-Boc-piperidine-4-yl)-propionic acid methyl ester (598 mg) from above was dissolved in methylene chloride (2 mL) and trifluoroacetic acid (1 mL) was added. The mixture was stirred at room temperature for 1 hr and the solvents were evaporated. The mixture was partitioned between ether and sodium hydroxide solution (1N). The organic layer was washed with brine and dried. Evaporation of solvents gave 2,2-dimethyl-3-(piperidine-4-yl)-propionic acid methyl ester (370 mg) as an oil.
Name
2,2-dimethyl-3-(N-Boc-piperidine-4-yl)-propionic acid methyl ester
Quantity
598 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
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reactant
Reaction Step One
Name
COC(=O)C(C)(C)CC1CCN(C(=O)OC(C)(C)C)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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